2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a substituted benzofuran moiety via an acetamide bridge. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications, while the 4,6-dimethylbenzofuran group contributes hydrophobic and aromatic interactions critical for biological activity. The methylsulfanyl (-SMe) substituent at position 5 of the thiadiazole ring enhances lipophilicity and may influence metabolic stability.
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-8-4-9(2)13-10(7-20-11(13)5-8)6-12(19)16-14-17-18-15(21-3)22-14/h4-5,7H,6H2,1-3H3,(H,16,17,19) |
InChI Key |
AFWFTUMANBYQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)SC)C |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
Thiosemicarbazide derivatives react with methylsulfanylcarbonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, forming the 1,3,4-thiadiazole-2-amine backbone. Cyclization is facilitated by phosphorus oxychloride (POCl₃), with yields averaging 68–72%.
Introduction of the Methylsulfanyl Group
Post-cyclization, the 5-position is functionalized via nucleophilic substitution. Treatment with methyl disulfide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours introduces the methylsulfanyl group. Gas chromatography-mass spectrometry (GC-MS) analyses of analogous compounds confirm >90% substitution efficiency under these conditions.
Acetamide Coupling
The final step involves coupling the benzofuran acetic acid derivative with the thiadiazole amine. Two predominant methods are employed:
Acyl Chloride Method
-
Activation of the Carboxylic Acid : The benzofuran-3-ylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 2 hours, yielding the corresponding acyl chloride.
-
Amide Bond Formation : The acyl chloride reacts with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine in pyridine at 0°C for 1 hour, followed by gradual warming to room temperature. Recrystallization from ethanol affords the final product in 65–70% purity.
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile facilitate direct coupling between the acid and amine. After 24 hours of stirring, the solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:3), achieving yields of 75–80%.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Purification Challenges
-
Silica Gel Chromatography : Effective for separating unreacted thiadiazole amines (Rf = 0.3) from the product (Rf = 0.6) using ethyl acetate/hexane (1:1).
-
Recrystallization : Ethanol-water mixtures (3:1) improve crystal purity, as evidenced by single-crystal X-ray diffraction data for structurally related compounds.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride | 65–70 | 98 | 3 | High crystallinity |
| EDC/HOBt | 75–80 | 95 | 24 | Mild conditions |
The EDC/HOBt method is preferred for scalability, whereas the acyl chloride route offers superior crystallinity for structural characterization.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and thiadiazole ring are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : The acetamide bond may cleave in concentrated HCl or H₂SO₄, yielding 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine as products.
-
Basic Hydrolysis : In NaOH or KOH solutions, the reaction produces the corresponding carboxylate salt and amine derivatives.
Alkylation Reactions
The thiadiazole ring’s sulfur atoms and the acetamide nitrogen can participate in alkylation:
-
S-Alkylation : The methylsulfanyl (-SMe) group reacts with alkyl halides (e.g., CH₃I) in the presence of bases like NaH, forming thioether derivatives.
-
N-Alkylation : The secondary amine in the thiadiazole ring undergoes alkylation with reagents such as methyl iodide or benzyl chloride under anhydrous conditions.
Cyclization Reactions
The compound can form fused heterocyclic systems under specific conditions:
-
Intramolecular Cyclization : Heating with POCl₃ or PCl₃ may induce ring closure between the benzofuran oxygen and thiadiazole nitrogen, generating tricyclic derivatives.
-
Cross-Cyclization : Reacting with diethyl acetylenedicarboxylate (DEAD) in DMF forms pyridine- or pyrazine-linked hybrids.
Oxidation Reactions
The methylsulfanyl group is oxidation-prone:
-
Oxidation to Sulfone : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts -SMe to -SO₂Me, altering electronic properties and biological activity.
-
Thiadiazole Ring Oxidation : Strong oxidants like KMnO₄ may degrade the thiadiazole ring to sulfonic acid derivatives.
Analytical Techniques for Reaction Monitoring
Key methods used to characterize reaction pathways and products:
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit promising anticancer properties. The benzofuran core can interact with DNA and proteins, potentially leading to apoptosis in cancer cells. Studies have shown that modifications in the structure can enhance binding affinity and selectivity towards cancerous cells .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory potential. For instance, related compounds have demonstrated activity against α-glucosidase and acetylcholinesterase enzymes. These enzymes are significant targets in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively . In silico studies have suggested that structural optimization could improve its efficacy as an inhibitor .
Case Study 1: Antidiabetic Activity
A study focusing on the synthesis of new sulfonamides with a similar framework reported their effectiveness as α-glucosidase inhibitors. The results indicated that these compounds could significantly lower blood glucose levels in diabetic models, highlighting the therapeutic potential of benzofuran and thiadiazole derivatives in diabetes management .
Case Study 2: Neuroprotective Effects
Another investigation explored compounds related to this compound for their neuroprotective effects. The findings suggested that these compounds could modulate neuroinflammation pathways and protect neuronal cells from oxidative stress, presenting a potential avenue for Alzheimer's disease treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methylsulfanyl group in the target compound and analogs like 5f and 5k enhances solubility and bioavailability compared to bulkier groups (e.g., 2-methylpropyl in BH52130) .
- Synthetic Yields: Derivatives with benzylthio or substituted phenoxy groups (e.g., 5h, 5m) achieve higher yields (85–88%) than those with methoxy or ethylthio substituents (68–79%) .
Key Observations :
- Anticancer Potential: The target compound’s benzofuran moiety may enhance DNA intercalation or enzyme inhibition compared to phenoxy-linked analogs like 5f .
- Agrochemical vs.
Physicochemical and Crystallographic Insights
- Crystal Packing : Analogs like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide form dimers via N–H···N hydrogen bonds, with intramolecular S···O interactions stabilizing planar conformations . Similar interactions likely occur in the target compound.
- Lipophilicity : The methylsulfanyl group (logP ~1.5) balances hydrophobicity better than polar groups (e.g., methoxy in 5k ) or highly lipophilic substituents (e.g., trifluoromethyl in flufenacet) .
Biological Activity
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide represents a novel class of benzo-fused heterocycles with potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 288.36 g/mol
- CAS Number : Not specifically listed in the available data.
This compound features a benzofuran moiety fused with a thiadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran core and subsequent functionalization to introduce the thiadiazole and acetamide groups. The synthetic pathways often utilize established methods for creating thiadiazole derivatives, which have been shown to exhibit significant biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain thiadiazole derivatives exhibited IC values ranging from 8.5 µM to 25.6 µM against human cancer cell lines such as K562 (leukemia), HeLa (cervical), and MDA-MB-361 (breast cancer) .
Antibacterial Activity
Thiadiazole derivatives are also recognized for their antibacterial properties. The compound's structural components suggest it may inhibit bacterial growth effectively. For example, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting higher activity than standard antibiotics like chloramphenicol .
The proposed mechanisms for the biological activities of thiadiazole derivatives include:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death through intrinsic and extrinsic signaling mechanisms .
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of thiadiazole derivatives for their anticancer activity against three different cancer cell lines. The results indicated significant cytotoxicity, with some compounds showing enhanced selectivity towards cancer cells compared to normal fibroblasts .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of various benzofuran derivatives, including those containing thiadiazole moieties. Results showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis of thiadiazole-containing compounds typically involves cyclization reactions using thiosemicarbazides or thioureas with POCl₃ as a catalyst. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting carboxylic acid derivatives (e.g., 4-phenylbutyric acid) with N-substituted thiosemicarbazides under reflux in POCl₃ (90°C, 3 hours), followed by precipitation via pH adjustment (ammonia solution) and recrystallization (DMSO/water) . Adapting this method, the methylsulfanyl-thiadiazole moiety in the target compound could be introduced via nucleophilic substitution or coupling reactions. Key steps include verifying intermediate purity using TLC and NMR before proceeding to the final acetamide coupling.
Advanced: How can reaction conditions be optimized to enhance yield and selectivity for the thiadiazole core?
Answer:
Optimization involves systematic variation of catalysts, solvents, and temperature. For instance, using POCl₃ as a cyclizing agent in anhydrous conditions minimizes side reactions (e.g., hydrolysis). Solvents like DMF or THF may improve solubility of intermediates. A study on similar thiadiazoles achieved 75–85% yields by maintaining strict temperature control (85–90°C) and stoichiometric ratios (1:3 molar ratio of precursor to POCl₃) . Advanced techniques like microwave-assisted synthesis could reduce reaction time and improve selectivity . Post-reaction analysis via HPLC-MS is critical to identify byproducts (e.g., uncyclized intermediates).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- ¹H/¹³C NMR : To confirm the benzofuran (δ 6.5–7.5 ppm for aromatic protons) and thiadiazole (δ 8.0–8.5 ppm for S–C=N groups) moieties .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1240 cm⁻¹ (C–S–C stretch in thiadiazole) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching calculated mass).
Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
Answer:
Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, the electron-withdrawing methylsulfanyl group on the thiadiazole may enhance electrophilicity, influencing binding to biological targets . Software like Gaussian or ORCA can simulate interactions with enzymes (e.g., docking to cytochrome P450), providing insights into metabolic stability or reactivity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests to quantify phenolic-equivalent activity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Compound Purity : Verify via HPLC (>95% purity; impurities like unreacted thioureas can skew results) .
- Solubility Issues : Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity artifacts. Meta-analyses of published IC₅₀ values and QSAR modeling can reconcile discrepancies .
Advanced: What experimental designs are effective for studying environmental fate and ecotoxicology?
Answer:
Adapt methodologies from long-term environmental studies, such as:
- Degradation Kinetics : HPLC-MS to track abiotic hydrolysis (pH 5–9) and photolysis (UV-Vis exposure) .
- Biotic Transformation : Microcosm experiments with soil/sediment microbiota, analyzing metabolites via LC-QTOF .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .
Basic: How can researchers validate the stability of this compound under storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation (e.g., hydrolysis of acetamide to carboxylic acid) .
- Light Sensitivity : Expose to UV-A (320–400 nm) and monitor spectral changes via UV-Vis .
Advanced: What strategies mitigate synthetic challenges in introducing the methylsulfanyl group?
Answer:
The methylsulfanyl (-SMe) group is prone to oxidation. Strategies include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes during coupling reactions .
- Protecting Groups : Temporarily protect the thiol with trityl groups, followed by deprotection with TFA .
- Post-Synthetic Modification : Introduce -SMe via Mitsunobu reaction (e.g., DIAD, Ph₃P) to pre-formed thiadiazoles .
Advanced: How can crystallography resolve structural ambiguities in polymorphic forms?
Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, a study on a related triazole-acetamide derivative confirmed planar benzofuran-thiadiazole stacking via π-π interactions (3.4 Å spacing) . Polymorph screening (e.g., solvent evaporation, slurry methods) identifies stable forms, with DSC/TGA validating thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
